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Compound of Interest

Compound Name: 4-(2-chloroethyl)acetophenone

Cat. No.: B1360308

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(2-
chloroethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational
properties of 4-(2-chloroethyl)acetophenone. Due to the limited availability of direct
experimental data for this specific molecule, this guide synthesizes information from closely
related analogs, spectroscopic data of similar compounds, and theoretical considerations to
present a comprehensive overview. The document covers the anticipated molecular geometry,
conformational isomerism, and spectroscopic characteristics. Furthermore, it outlines general
experimental protocols for the synthesis and characterization of 4-(2-
chloroethyl)acetophenone, providing a valuable resource for researchers in medicinal
chemistry and materials science.

Introduction

4-(2-chloroethyl)acetophenone is an organic compound of interest in various chemical and
pharmaceutical research areas. Its structure, featuring a para-substituted acetophenone moiety
with a chloroethyl group, presents intriguing possibilities for synthetic modifications and as a
building block for more complex molecules. Understanding the three-dimensional structure and
conformational dynamics of this molecule is crucial for predicting its reactivity, intermolecular
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interactions, and potential biological activity. This guide aims to provide a thorough
understanding of these aspects by leveraging data from analogous structures and
computational chemistry principles.

Molecular Structure

The molecular structure of 4-(2-chloroethyl)acetophenone consists of a central benzene ring
substituted with an acetyl group and a 2-chloroethyl group at the para position. The
fundamental chemical information for this compound is summarized below.

Property Value Reference
Chemical Formula C10H11CIO
Molecular Weight 182.65 g/mol
CAS Number 69614-95-5
1-(4-(2-
IUPAC Name chloroethyl)phenyl)ethan-1-
one

While a definitive crystal structure for 4-(2-chloroethyl)acetophenone is not publicly available,
the bond lengths and angles can be reliably estimated by comparison with structurally similar
compounds such as 4-ethylacetophenone and 4-chloroacetophenone.

Bond Lengths and Angles (Predicted)

The bond lengths and angles are expected to be within the typical ranges for substituted
aromatic ketones. The presence of the electron-withdrawing acetyl group and the chloroethyl
substituent will have minor influences on the geometry of the benzene ring.
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Bond Predicted Length (A)
C=0 ~1.21
C(aryl)-C(acetyl) ~1.49

C-C (aromatic) ~1.39-1.40
C(aryl)-C(ethyl) ~1.51

C-C (ethyl) ~1.54

C-Cl ~1.78

C-H (aromatic) ~1.08

C-H (aliphatic) ~1.09

C-H (methyl) ~1.09

Angle Predicted Angle (°)
C(aryl)-C(acetyl)-O ~120
C(aryl)-C(acetyl)-C(methyl) ~120
C(aromatic)-C(aromatic)-C(aromatic) ~120
C(aryl)-C(ethyl)-C(ethyl) ~112
C(ethyl)-C(ethyl)-CI ~109.5

Conformational Analysis

The conformational flexibility of 4-(2-chloroethyl)acetophenone arises from the rotation
around several single bonds. The most significant of these are the torsions involving the
chloroethyl group relative to the phenyl ring and the internal rotation within the chloroethyl
chain.

Key Torsional Angles

Two key dihedral angles determine the overall conformation of the molecule:
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e T1: C(aromatic) - C(aromatic) - C(ethyl) - C(ethyl): This torsion angle defines the orientation of
the ethyl group with respect to the plane of the benzene ring.

e T2: C(aryl) - C(ethyl) - C(ethyl) - CI: This torsion angle describes the orientation of the
chlorine atom relative to the benzene ring.

The conformation of the acetyl group relative to the phenyl ring is generally considered to be
planar to maximize conjugation, with the carbonyl group lying in the plane of the ring.

Predicted Stable Conformations

Computational studies on similar 4-alkylacetophenones suggest that the lowest energy
conformation for 11 will have the ethyl group oriented perpendicular to the plane of the benzene
ring to minimize steric hindrance. For 12, staggered conformations (anti and gauche) are
expected to be the most stable.

Click to download full resolution via product page

The relative energies of the anti and gauche conformers will depend on a balance of steric and
electrostatic interactions. It is plausible that the anti conformer, where the chlorine atom is
positioned away from the phenyl ring, will be the global minimum due to reduced steric
repulsion.

Anti Conformer Gauche Conformer
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Spectroscopic Properties (Predicted)
'H and **C NMR Spectroscopy
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Based on data from related compounds like 4-chloroacetophenone and 4-ethylacetophenone,
the following NMR spectral features are anticipated for 4-(2-chloroethyl)acetophenone in
CDCls.

1H NMR:
Predicted Chemical o .
Protons . Multiplicity Integration
Shift (ppm)
Acetyl-CH3s ~2.6 singlet 3H
-CHz-Ar ~3.1 triplet 2H
-CHz-Cl ~3.8 triplet 2H
Aromatic protons
~7.9 doublet 2H
(ortho to acetyl)
Aromatic protons
~7.3 doublet 2H
(ortho to ethyl)
13C NMR:
Carbon Predicted Chemical Shift (ppm)
Acetyl-CHs ~27
-CHz-Ar ~38
-CH2-Cl ~45
Aromatic C (quaternary, attached to acetyl) ~136
Aromatic CH (ortho to acetyl) ~129
Aromatic CH (ortho to ethyl) ~129
Aromatic C (quaternary, attached to ethyl) ~145
Carbonyl C=0 ~197
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Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups

present.
Predicted
Functional Group Vibration Wavenumber Intensity
(cm™)
C=0 (ketone) Stretch ~1685 Strong
C-H (aromatic) Stretch ~3050 - 3100 Medium
C-H (aliphatic) Stretch ~2850 - 3000 Medium
C=C (aromatic) Stretch ~1600, 1580, 1450 Medium
C-Cl Stretch ~650 - 800 Medium

Experimental Protocols
Synthesis of 4-(2-chloroethyl)acetophenone

A plausible synthetic route to 4-(2-chloroethyl)acetophenone is through a Friedel-Crafts
acylation of (2-chloroethyl)benzene.

Materials:

e (2-chloroethyl)benzene

o Acetyl chloride (CHsCOCI)

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (DCM) or another suitable inert solvent
e Hydrochloric acid (HCI), aqueous solution

¢ Sodium bicarbonate (NaHCOs), aqueous solution
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e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

» Standard laboratory glassware for organic synthesis

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an
inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry
dichloromethane.

e Cool the suspension in an ice bath.

o Slowly add acetyl chloride to the stirred suspension.

 After the addition of acetyl chloride, add (2-chloroethyl)benzene dropwise to the reaction
mixture, maintaining the temperature below 5 °C.

 After the addition is complete, allow the reaction mixture to stir at room temperature for
several hours until the reaction is complete (monitored by TLC).

o Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCI.

o Separate the organic layer, and extract the aqueous layer with dichloromethane.

o Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel or by distillation under
reduced pressure.
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Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform

(CDCl3).

e Transfer the solution to an NMR tube.

e Acquire 'H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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e Process the spectra to determine chemical shifts, multiplicities, and integration.

Infrared (IR) Spectroscopy:

For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample
with dry KBr powder and pressing it into a transparent disk.

Alternatively, an ATR-FTIR spectrometer can be used for both liquid and solid samples.

Record the spectrum over the range of 4000-400 cm~1.

Conclusion

This technical guide has provided a detailed theoretical and predictive overview of the
molecular structure and conformation of 4-(2-chloroethyl)acetophenone. While direct
experimental structural data remains elusive, the analysis of analogous compounds and
fundamental chemical principles allows for a robust model of its geometry and conformational
preferences. The provided spectroscopic predictions and generalized experimental protocols
offer a solid foundation for researchers working with this compound. Further experimental and
computational studies are encouraged to refine the models presented herein and to fully
elucidate the properties of this versatile chemical entity.

 To cite this document: BenchChem. [molecular structure and conformation of 4-(2-
chloroethyl)acetophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360308#molecular-structure-and-conformation-of-4-
2-chloroethyl-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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